N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride
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Overview
Description
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride is an organic compound with the chemical formula C10H16N2·HCl. It is a derivative of aniline and is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride involves several steps. One common method includes the reaction of N-methylaniline with ethylene oxide, followed by methylation of the resulting product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
N-Methylaniline Reaction: N-Methylaniline reacts with ethylene oxide under controlled conditions to form N-[2-(methylamino)ethyl]aniline.
Methylation: The intermediate product is then methylated using a methylating agent such as methyl iodide.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, alkoxides; reactions often require catalysts or specific solvents.
Major Products Formed
Oxidation: Products may include N-oxide derivatives or other oxidized forms.
Reduction: Reduced forms of the compound, such as primary or secondary amines.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: A simpler derivative of aniline with similar chemical properties.
N,N-Dimethylaniline: Another derivative with two methyl groups attached to the nitrogen atom.
N-Ethylmethylamine: A related compound with an ethyl group instead of a methyl group.
Uniqueness
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more versatile for use in different fields.
Properties
Molecular Formula |
C10H17ClN2 |
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Molecular Weight |
200.71 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-phenylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H |
InChI Key |
YCSQVVSHOKWILI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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